C4 Alanine Aminotransferase Inhibition
Benzadox exerts its herbicidal effect through competitive inhibition of alanine aminotransferase (ALT), a key enzyme in the C4 photosynthetic carbon shuttle, with distinct kinetic characteristics that differentiate it from other photosynthesis inhibitors [1]. In vitro kinetic studies using partially purified ALT demonstrate that Benzadox acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate [1]. In treated leaves of Panicum miliaceum (NAD-malic enzyme type C4 species), 5 mM Benzadox produced strong inhibition of both alanine and aspartate aminotransferases, with corresponding suppression of photosynthetic O₂ evolution within one hour [1]. This dual aminotransferase inhibition distinguishes Benzadox from herbicides that target Photosystem II directly.
| Evidence Dimension | Enzyme inhibition type and kinetics |
|---|---|
| Target Compound Data | Benzadox: Competitive inhibitor with respect to alanine; noncompetitive inhibitor with respect to 2-oxoglutarate at 5 mM |
| Comparator Or Baseline | Aminooxyacetic acid (AOA): Potent inhibitor of both alanine and aspartate aminotransferases; structural analog and potential active metabolite |
| Quantified Difference | Benzadox may function as a pro-herbicide requiring metabolic conversion to AOA for full in vivo activity; AOA exhibits direct, nonselective aminotransferase inhibition without competitive kinetics with respect to alanine |
| Conditions | In vitro enzyme assays with partially purified alanine aminotransferase; in vivo leaf treatment of Panicum miliaceum |
Why This Matters
The specific competitive inhibition profile of Benzadox with respect to alanine informs mechanistic understanding and may explain observed selectivity patterns that differ from direct aminotransferase inhibitors.
- [1] Nakamoto, H., Ku, M. S. B., & Edwards, G. E. (1982). Inhibition of C4 photosynthesis by (benzamidooxy)acetic acid. Photosynthesis Research, 3(4), 293–305. View Source
